Single Methyl Group at Coumarin C‑7 Reduces Lipophilicity Relative to 5,7‑Dimethyl Analog: XLogP3 Comparison
The target compound carries a single methyl substituent at the coumarin 7‑position, while the closest coumarin‑modified analog bears an additional methyl group at position 5 (5,7‑dimethyl derivative). PubChem‑computed XLogP3 values show that the mono‑methyl derivative is 0.5 log units more hydrophilic than the 5,7‑dimethyl analog, translating to a calculated ~3‑fold reduction in octanol/water partition coefficient [1][2]. Lower lipophilicity is generally associated with reduced nonspecific protein binding and attenuated off‑target promiscuity in cell‑based assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.7 (XLogP3) |
| Comparator Or Baseline | 5,7‑Dimethyl analog (PubChem CID 24280185): 5.2 (XLogP3) |
| Quantified Difference | Δ = −0.5 log units (approximately 3‑fold reduction in P) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from 2D structure |
Why This Matters
A 0.5 log unit reduction in computed lipophilicity can meaningfully influence solubility, metabolic stability, and assay interference profiles, making the mono‑methyl derivative a preferable starting point for cellular studies where nonspecific binding must be minimized.
- [1] PubChem Compound Summary, CID 24280191. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/24280191 View Source
- [2] PubChem Compound Summary, CID 24280185 (5,7‑dimethyl analog). National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/24280185 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
